2-Amino-4-(4-methylphenyl)pyrimidine 2-Amino-4-(4-methylphenyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 263276-44-4
VCID: VC2005678
InChI: InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14)
SMILES: CC1=CC=C(C=C1)C2=NC(=NC=C2)N
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol

2-Amino-4-(4-methylphenyl)pyrimidine

CAS No.: 263276-44-4

Cat. No.: VC2005678

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(4-methylphenyl)pyrimidine - 263276-44-4

Specification

CAS No. 263276-44-4
Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
IUPAC Name 4-(4-methylphenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14)
Standard InChI Key SEAVIOKUWQLSPU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(=NC=C2)N
Canonical SMILES CC1=CC=C(C=C1)C2=NC(=NC=C2)N

Introduction

Chemical Identity and Properties

2-Amino-4-(4-methylphenyl)pyrimidine is characterized by a pyrimidine ring structure containing two nitrogen atoms at positions 1 and 3, with an amino group at position 2 and a p-tolyl (4-methylphenyl) group at position 4. This structural arrangement contributes to its chemical reactivity and biological significance .

Basic Information

The compound's molecular architecture features a six-membered aromatic heterocycle with strategically positioned functional groups that influence its physicochemical properties and biological interactions .

Table 1: Compound Identification and Structural Information

ParameterInformation
Chemical Name2-Amino-4-(4-methylphenyl)pyrimidine
CAS Registry Number263276-44-4
Molecular FormulaC₁₁H₁₁N₃
Molecular Weight185.22 g/mol
IUPAC Name4-(4-methylphenyl)pyrimidin-2-amine
Standard InChIInChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14)
SMILESCC1=CC=C(C=C1)C2=NC(=NC=C2)N
PubChem Compound ID2735370

Physical and Chemical Properties

The compound exhibits characteristic physical properties that determine its behavior in different environments and influence its potential applications in research and pharmaceutical development .

Table 2: Physical and Chemical Properties

PropertyDescription
Physical StateSolid at room temperature
AppearanceTypically cream-colored crystalline solid
SolubilityModerate solubility in polar organic solvents due to the amino group's ability to form hydrogen bonds
StabilityGenerally stable under normal laboratory conditions
ReactivityThe amino group can participate in nucleophilic substitutions and condensation reactions
Acid-Base PropertiesThe amino group can act as a weak base; the pyrimidine nitrogens influence its acid-base behavior
LipophilicityThe p-tolyl substituent enhances lipophilicity, influencing pharmacokinetic properties

Synthetic Approaches

Several synthetic methodologies have been developed for the preparation of 2-amino-4-(4-methylphenyl)pyrimidine, reflecting the importance of this compound in medicinal chemistry and organic synthesis .

General Synthetic Routes

The synthesis of 2-amino-4-(4-methylphenyl)pyrimidine typically involves cyclization reactions with appropriate precursors, often requiring specific catalysts and controlled reaction conditions .

Table 3: Key Synthetic Approaches

Synthetic MethodKey ReagentsReaction ConditionsYieldReference
Guanidine-based cyclizationAppropriate acetophenone derivative and guanidine saltBasic conditions, elevated temperatureModerate to high
Chalcone-based approach4-methyl benzaldehyde-derived chalcones and guanidineReflux in alcohol with base catalyst70-85%
Furan-2(3H)-one derivativesArylmethylidene derivatives of furan-2(3H)-ones and guanidineBasic medium, ethanol, reflux 5hUp to 82%
Binucleophilic reagent methodα,β-unsaturated carbonyl compounds and guanidineSodium ethoxide, elevated temperatureVariable

Specific Reaction Mechanisms

The formation of the pyrimidine ring typically follows a nucleophilic addition-cyclization mechanism. In the guanidine-based approach, the initial attack of the guanidine amino group on the carbonyl moiety is followed by cyclization through the imino group attack on a double bond . This process generally involves:

  • Nucleophilic addition of guanidine to the carbonyl group

  • Formation of an intermediate that undergoes cyclization

  • Subsequent dehydration or aromatization to form the pyrimidine ring

The reaction can be modulated through the use of different catalysts, including Lewis acids such as iron(II), cobalt(II), ruthenium(II), copper(I), or zinc(II) salts .

Supplier Catalog ReferenceProduct NameQuantityPrice (EUR)PurityReference
IN-DA002SR02-Pyrimidinamine, 4-(4-methylphenyl)-100mg29.00Research grade
IN-DA002SR02-Pyrimidinamine, 4-(4-methylphenyl)-250mg39.00Research grade
IN-DA002SR02-Pyrimidinamine, 4-(4-methylphenyl)-500mg58.00Research grade
IN-DA002SR02-Pyrimidinamine, 4-(4-methylphenyl)-1g86.00Research grade
54-OR82274-(4-Methylphenyl)pyrimidin-2-amine500mg42.00Research grade
54-OR82274-(4-Methylphenyl)pyrimidin-2-amine1g60.00Research grade
10-F0332794-p-Tolyl-pyrimidin-2-ylamine1g235.00High purity
10-F0332794-p-Tolyl-pyrimidin-2-ylamine5g780.00High purity
3D-NKA276442-Amino-4-(4-methylphenyl)pyrimidine5g464.00Research grade
VC20056782-Amino-4-(4-methylphenyl)pyrimidineVariousContact supplierResearch grade

Spectroscopic Characteristics

Understanding the spectroscopic properties of 2-amino-4-(4-methylphenyl)pyrimidine is essential for its identification, characterization, and quality control in research and development settings .

Mass Spectrometry

Mass spectrometric analysis would typically show a molecular ion peak at m/z 185, corresponding to the molecular weight of the compound, with fragmentation patterns characteristic of aromatic heterocycles containing amino groups .

Infrared Spectroscopy

Infrared spectroscopy of 2-amino-4-(4-methylphenyl)pyrimidine would display characteristic absorption bands, including:

  • N-H stretching vibrations of the amino group at approximately 3300-3500 cm⁻¹

  • C=N stretching vibrations of the pyrimidine ring at approximately 1600-1650 cm⁻¹

  • C-H stretching vibrations of the methyl group at approximately 2900-3000 cm⁻¹

  • Aromatic C=C stretching vibrations at approximately 1450-1600 cm⁻¹

Biological Activities

2-Amino-4-(4-methylphenyl)pyrimidine and structurally related compounds demonstrate a range of biological activities, making them of significant interest in pharmaceutical research and development .

Antimicrobial Activities

Aminopyrimidine derivatives exhibit antimicrobial properties against various pathogenic microorganisms, with structure-activity relationships suggesting specific mechanisms of action .

Table 5: Antimicrobial Activities of Related Aminopyrimidine Compounds

Type of ActivityTarget OrganismsStructural Features Enhancing ActivityMechanism of ActionReference
AntibacterialGram-positive bacteria (S. aureus, B. subtilis)Electron-donating groups (e.g., methyl)Inhibition of bacterial enzyme MurB involved in peptidoglycan synthesis
AntibacterialGram-negative bacteria (E. coli, S. typhi)Electron-donating groups at para positionCell wall synthesis disruption
AntifungalA. flavus, Mucor, Rhizopus, M. gypsumElectron-withdrawing groups (Cl, F)Cell membrane disruption

The presence of the p-tolyl group in 2-amino-4-(4-methylphenyl)pyrimidine, with its electron-donating methyl substituent, suggests potential for significant antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Properties

Pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, with structure-activity relationships providing insights into potential therapeutic applications .

Studies on related compounds suggest that 2-amino-4-(4-methylphenyl)pyrimidine might exhibit activity against:

  • Colorectal carcinoma (HCT-116)

  • Mammary gland breast cancer (MCF-7)

  • Hepatocellular carcinoma (HEPG-2)

The potential mechanisms of anticancer activity include:

  • DNA binding and intercalation

  • Inhibition of essential enzymes for cell division

  • Disruption of cellular signaling pathways

Anti-inflammatory and Antioxidant Activities

Aminopyrimidine derivatives have shown promising anti-inflammatory and antioxidant properties, suggesting potential applications in the treatment of inflammatory conditions .

These activities may be attributed to:

  • Membrane stabilization effects

  • Free radical scavenging capabilities

  • Protection against red blood cell hemolysis

Structure-Activity Relationships

Understanding the relationship between structural features and biological activities is crucial for the rational design of more potent and selective aminopyrimidine derivatives .

Key Structural Elements Influencing Activity

The biological activity of 2-amino-4-(4-methylphenyl)pyrimidine and related compounds is influenced by several structural features:

  • The pyrimidine core provides a scaffold for interaction with various biological targets

  • The amino group at position 2 can form hydrogen bonds with receptor sites

  • The p-tolyl group at position 4 influences lipophilicity and receptor binding

  • The methyl substituent on the phenyl ring affects electron distribution and molecular interactions

Structure-activity relationship studies for related compounds have shown that 2-amino-4,6-diarylpyrimidino thiazolidinones with electron-donating groups like methyl substituents often demonstrate enhanced antibacterial activity .

Applications and Research Directions

2-Amino-4-(4-methylphenyl)pyrimidine has various potential applications in research and pharmaceutical development, reflecting its unique structural characteristics and biological properties .

Pharmaceutical Development

The compound shows promise as a lead structure for the development of new therapeutic agents, including:

  • Antimicrobial drugs targeting drug-resistant bacterial strains

  • Anticancer agents with selective cytotoxicity

  • Anti-inflammatory and antioxidant therapies

  • Enzyme inhibitors for metabolic disorders

Chemical Research

As a chemical entity, 2-amino-4-(4-methylphenyl)pyrimidine serves important functions in organic chemistry:

  • Building block for the synthesis of more complex heterocyclic systems

  • Model compound for studying aminopyrimidine reactivity

  • Intermediate in the preparation of biologically active molecules

  • Ligand for coordination chemistry and catalysis

Future Research Directions

Several promising research directions for 2-amino-4-(4-methylphenyl)pyrimidine include:

  • Further structure-activity relationship studies to optimize biological activities

  • Development of more efficient and scalable synthetic routes

  • Investigation of specific molecular targets and mechanisms of action

  • Exploration of potential applications in materials science and nanotechnology

  • Formulation studies to enhance bioavailability and drug delivery

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